molecular formula C6H4FNO2 B031998 1-Fluoro-2-nitrobenzene CAS No. 1493-27-2

1-Fluoro-2-nitrobenzene

Cat. No.: B031998
CAS No.: 1493-27-2
M. Wt: 141.1 g/mol
InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H4FNO2 . It is a substituted nitrobenzene, where a fluorine atom is attached to the benzene ring at the first position and a nitro group at the second position. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-nitrobenzene can be synthesized through the Halex process , which involves the reaction of 2-nitrochlorobenzene with potassium fluoride. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

1-Fluoro-2-nitrobenzene undergoes various chemical reactions, including:

1. Nucleophilic Aromatic Substitution:

2. Reduction:

3. Electrophilic Aromatic Substitution:

    Reagents and Conditions: Typical electrophiles include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Major Products: Halogenated derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • FNB serves as a building block in the preparation of various substituted aromatic compounds. Its reactivity allows for the formation of complex molecular architectures essential in pharmaceuticals and agrochemicals.
  • Pharmaceutical Development:
    • FNB is utilized in synthesizing biologically active molecules. For instance, it has been studied for its role in producing compounds with potential therapeutic effects such as anti-cancer agents and anti-inflammatory drugs .
  • Nuclear Magnetic Resonance (NMR) Studies:
    • FNB has been employed in NMR spectroscopy for quantitative analysis. Its fluorine atom provides distinct signals that facilitate the study of chemical interactions and reaction mechanisms in pharmaceutical ingredients .

Industrial Applications

  • Dyes and Pesticides:
    • FNB is an important intermediate in manufacturing dyes and pesticides. Its chemical properties enable the synthesis of various colorants used in textiles and agricultural chemicals .
  • Chemical Manufacturing:
    • The compound plays a crucial role in producing other industrial chemicals, contributing to sectors such as plastics and synthetic fibers.

Data Tables

Application AreaDescriptionExample Products
Organic SynthesisBuilding block for substituted aromatic compoundsPharmaceuticals, Agrochemicals
Pharmaceutical DevelopmentIntermediate for biologically active moleculesAnti-cancer drugs
NMR StudiesUsed for quantitative analysis in drug formulationFluorine-containing drugs
Industrial ChemicalsIntermediate in dye and pesticide productionTextile dyes, Agricultural pesticides

Case Studies

  • Synthesis of 2-Nitrodiphenylamine:
    • A study investigated the coupling reaction of FNB with aniline to produce 2-nitrodiphenylamine (NDPA), demonstrating its utility in creating complex organic structures essential for advanced materials .
  • Quantitative NMR Analysis:
    • Research highlighted the use of 19^{19}F-NMR spectroscopy to analyze fluorine-containing pharmaceuticals, showcasing FNB's role as a model compound for method validation .
  • Drug Discovery Applications:
    • In drug discovery processes, FNB has been employed as an intermediate to synthesize novel compounds with potential therapeutic applications, emphasizing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing nitro group and the electron-donating fluorine atom creates a unique electronic environment on the benzene ring, facilitating various substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Biological Activity

1-Fluoro-2-nitrobenzene (CAS No. 1493-27-2) is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article synthesizes available data on its biological effects, including toxicity, mutagenicity, and other relevant biochemical interactions.

This compound is characterized by the presence of both a fluoro and a nitro group on the benzene ring, which contributes to its chemical reactivity and biological activity. The molecular formula is C6_6H4_4FNO2_2, with a molecular weight of 155.1 g/mol.

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits significant toxic effects in animal models. The compound's LD50 (lethal dose for 50% of the population) was determined to be approximately 560 mg/kg in male and female Sprague-Dawley rats . Symptoms of intoxication included reduced activity, ocular discharge, and gastrointestinal inflammation, leading to death within a few days of exposure.

Chronic Toxicity

Chronic exposure studies have shown that this compound can lead to various adverse effects on organ systems. In long-term inhalation studies, increased liver and kidney weights were observed in mice at low exposure levels (1.1 ppm). Histopathological examinations revealed damage to liver and kidney tissues, indicating potential organ toxicity .

Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been assessed through various assays. While some studies have indicated weak mutagenic activity in bacterial test systems, results in mammalian cell tests have been inconsistent. The compound has shown weak clastogenic activity, suggesting that it may induce chromosomal damage under certain conditions .

Study on Genotoxicity

A study conducted by the National Toxicology Program evaluated the genotoxic effects of nitroaromatic compounds, including this compound. Results indicated an increased rate of sister chromatid exchanges in vitro, although the biological relevance remains unclear .

Reproductive Toxicity

A specific reproductive toxicity study revealed that despite significant changes in organ weights, this compound did not exhibit reproductive toxicity in Swiss CD-1 mice following oral administration. The NOAEL (No Observed Adverse Effect Level) for fertility was determined to be higher than previously expected .

The biological activity of this compound is believed to stem from its ability to undergo metabolic activation within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects.

Summary of Findings

Biological Activity Observation
Acute Toxicity (LD50) ~560 mg/kg (rats)
Chronic Toxicity Increased liver and kidney weights; histopathological changes
Mutagenicity Weak mutagenic activity; inconsistent results in mammalian cells
Reproductive Toxicity NOAEL for fertility higher than expected

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-fluoro-2-nitrobenzene, and how should reaction conditions be optimized for nucleophilic aromatic substitution (SNAr)?

  • Answer : this compound is commonly synthesized via nitration of fluorobenzene, producing a mixture of ortho and para isomers, which are separated by fractional crystallization or distillation . For SNAr reactions, optimization involves adjusting the solvent system (e.g., t-BuOH/5% aqueous NaHCO₃ for hydrolysis) and temperature to enhance reactivity. The electron-withdrawing nitro and fluorine groups activate the aromatic ring, favoring substitution at the para position relative to fluorine. Base selection (e.g., NaHCO₃) is critical to deprotonate intermediates and drive the reaction .

Q. How should researchers characterize and validate the purity of this compound in laboratory settings?

  • Answer : Key characterization methods include:

  • NMR spectroscopy : Monitor chemical shifts for fluorine (¹⁹F NMR) and protons (¹H NMR) to confirm substitution patterns. For example, ¹H-NMR of derivatives like phenoxazines shows distinct splitting patterns (e.g., δ 8.00 ppm for aromatic protons adjacent to nitro groups) .
  • Chromatography : Use GC-MS or HPLC to detect impurities (e.g., para-isomer or unreacted precursors).
  • Physical properties : Compare observed melting point (-8 to -6°C), boiling point (116°C/22 mmHg), and refractive index (1.5317) with literature values .

Q. What safety protocols are essential when handling this compound?

  • Answer : The compound is classified as WGK 3 (severely hazardous to water) and requires:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Segregate waste and collaborate with certified agencies for neutralization (e.g., incineration) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The nitro group strongly activates the ring for SNAr but deactivates it for electrophilic substitution. In Sonogashira cross-coupling, bulky alkynes (e.g., triethylsilylacetylene) improve yields (up to 72%) by stabilizing transition states, while electron-deficient alkynes require higher temperatures (135°C) and prolonged reaction times (72 hours) . Steric hindrance at the ortho position (from fluorine) can slow reactivity, necessitating catalyst optimization (e.g., CuBr for benzimidazole synthesis) .

Q. What methodologies enable the synthesis of heterocyclic compounds (e.g., benzimidazoles or phenoxazines) from this compound?

  • Answer :

  • Benzimidazoles : React with benzylamines under CuBr catalysis in DMSO, followed by oxidative cyclization. Yields depend on substituent electronic profiles (e.g., electron-withdrawing groups on benzylamines improve cyclization efficiency) .
  • Phenoxazines : Microwave-assisted coupling with 2-fluorophenol achieves 88% yield in 30 minutes, compared to 6–12 hours under conventional heating. Microwave conditions enhance reaction homogeneity and reduce side products .

Q. How can researchers resolve contradictions in reported yields for SNAr reactions involving this compound?

  • Answer : Discrepancies often arise from:

  • Substituent effects : Electron-donating groups (e.g., methoxy) on phenols increase yields (80–90%) in diphenyl ether synthesis, while electron-withdrawing groups (e.g., nitro) reduce reactivity .
  • Catalyst choice : Sodalite zeolite in DMSO improves yields (up to 91%) by stabilizing intermediates, whereas non-catalytic systems yield ≤35% .
  • Data validation : Replicate experiments using standardized conditions (e.g., solvent purity, stoichiometry) and employ control reactions to isolate variables .

Q. What advanced applications does this compound have in asymmetric synthesis or biochemical labeling?

  • Answer :

  • Asymmetric synthesis : Serves as a precursor for enantiomerically pure hexahydro-pyrazinoquinoxalines via Mitsunobu cyclization (13–20% overall yield). Chiral auxiliaries or enzymes can induce asymmetry .
  • Biochemical labeling : Derivatives like 1-fluoro-2,4-dinitrobenzene (DNFB) react with amino acids to form dinitrophenyl (DNP) adducts for sequencing, though this requires careful handling due to mutagenicity risks .

Properties

IUPAC Name

1-fluoro-2-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
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InChI Key

PWKNBLFSJAVFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID1061730
Record name Benzene, 1-fluoro-2-nitro-
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Molecular Weight

141.10 g/mol
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Physical Description

Clear yellow liquid; [Aldrich MSDS]
Record name 1-Fluoro-2-nitrobenzene
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Vapor Pressure

0.29 [mmHg]
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CAS No.

1493-27-2
Record name 1-Fluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 25 parts of cesium fluoride are stirred in 1,300 parts of tetramethylenesulfone under nitrogen for 16 hours at 225° C. The solution is cooled to 110° C. and filtered, the solid residue is washed with 500 parts of methylene chloride and the filtrates are combined and distilled. 991 parts (85.5% of theory) of o-fluoronitrobenzene of boiling point 55° to 57° C/1.2 mm Hg are obtained.
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Yield
85.5%

Synthesis routes and methods II

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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Yield
99.2%

Synthesis routes and methods III

Procedure details

Potassium fluoride (69.6 g; 1.2 mole) and undecyltributylammonium bromide (25.2 g; 0.06 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1.0 mole). After stirring at 145° C. for 24 hours and a similar work-up to Example 1, 2-fluoronitrobenzene was obtained in 84.6% yield, together with 0.4% nitrobenzene.
Quantity
69.6 g
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undecyltributylammonium bromide
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25.2 g
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157.5 g
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Synthesis routes and methods IV

Procedure details

Potassium fluoride (water content 0.2%) (69.6 g; 1.2 mole) and tetradecyltrimethylammonium bromide (18 g; 0.055 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1 mole) with stirring. The mixture was heated to 140° C. for 28 hours. The reaction mixture was then allowed to cool to c. 100° C. and was filtered with the assistance of added toluene. The toluene was distilled and the residue was finally distilled in high vacuum to give 2-fluoronitrobenzene in 78% yield together with 5% recovered 2-chloronitrobenzene.
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69.6 g
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157.5 g
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18 g
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Synthesis routes and methods V

Procedure details

A mixture of potassium fluoride (61.5 g; 1.06 mole), 2-chloronitrobenzene (157.5 g; 1.0 mole) and sulpholane (88.8 g; 0.74 mole) was heated to 140° C. for 28 hours. 2-Fluoronitrobenzene was obtained in 16% yield together with 61% recovered 2-chloronitrobenzene.
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61.5 g
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157.5 g
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88.8 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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